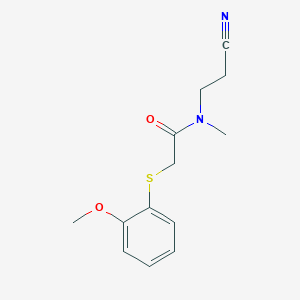
Ethyl 2-(4-(hydroxymethyl)phenoxy)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-(hydroxymethyl)phenoxy)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a phenoxy moiety, which is further substituted with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-(hydroxymethyl)phenoxy)-2-methylpropanoate can be achieved through several synthetic routes. One common method involves the esterification of 2-(4-(hydroxymethyl)phenoxy)-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another approach involves the use of a Williamson ether synthesis, where 4-(hydroxymethyl)phenol is reacted with ethyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate. This method provides a straightforward route to the desired ester with good yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and reduced production costs. Additionally, the purification of the final product can be achieved through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(hydroxymethyl)phenoxy)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-(4-carboxyphenoxy)-2-methylpropanoic acid.
Reduction: 2-(4-(hydroxymethyl)phenoxy)-2-methylpropanol.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-(hydroxymethyl)phenoxy)-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its structural features allow for modifications that can lead to compounds with biological activity.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic potential. The hydroxymethyl group can be modified to enhance the compound’s pharmacokinetic properties.
Industry: It can be used in the production of specialty chemicals and materials. Its ester functionality makes it useful in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of ethyl 2-(4-(hydroxymethyl)phenoxy)-2-methylpropanoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the ester group can undergo hydrolysis to release the corresponding acid, which can then interact with biological targets. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes.
Comparison with Similar Compounds
Ethyl 2-(4-(hydroxymethyl)phenoxy)-2-methylpropanoate can be compared with other similar compounds, such as:
Ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate:
Mthis compound: The methyl ester variant has different physical properties and reactivity compared to the ethyl ester.
2-(4-(hydroxymethyl)phenoxy)-2-methylpropanoic acid: The free acid form of the compound, which has different solubility and reactivity characteristics.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in various fields.
Properties
Molecular Formula |
C13H18O4 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
ethyl 2-[4-(hydroxymethyl)phenoxy]-2-methylpropanoate |
InChI |
InChI=1S/C13H18O4/c1-4-16-12(15)13(2,3)17-11-7-5-10(9-14)6-8-11/h5-8,14H,4,9H2,1-3H3 |
InChI Key |
KXCUDMUMELNXFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


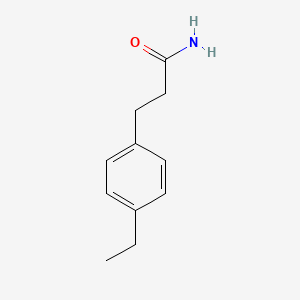


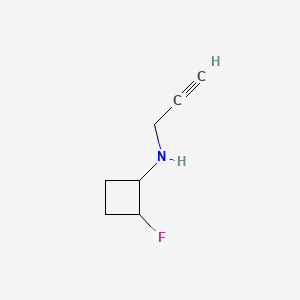
![4-[(3-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14901517.png)
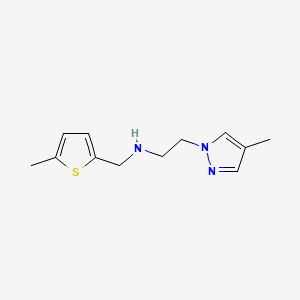

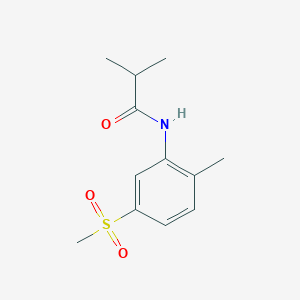
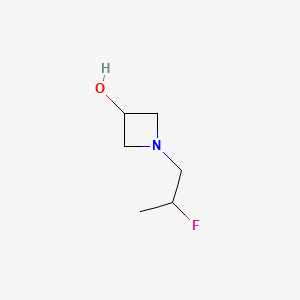
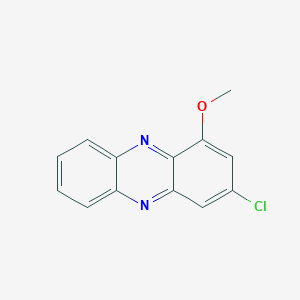
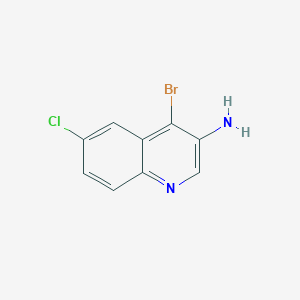

![N-(5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B14901574.png)
